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Compound of Interest

Compound Name: AZ1495

Cat. No.: B10800876

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive, data-driven comparison of two prominent IRAK4 inhibitors: AstraZeneca's
AZ1495 and Pfizer's PF-06650833. This analysis is based on publicly available preclinical and
clinical data.

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in innate
immunity, making it a compelling target for therapeutic intervention in a range of inflammatory
and malignant disorders. Both AZ1495 and PF-06650833 have emerged as potent inhibitors of
IRAK4, albeit with distinct profiles and developmental trajectories.

At a Glance: Key Differences

PF-06650833

Feature AZ1495 . . .
(Zimlovisertib)
Primary Target IRAK4 IRAK4
Secondary Target(s) IRAK1 Highly selective for IRAK4
5 nM (enzymatic), 52 nM 0.2 nM (cellular), 2.4 nM
Reported IC50 for IRAK4
(cellulan)[1] (PBMC assay)[2]
_ o Diffuse Large B-cell Rheumatoid Arthritis, Systemic
Therapeutic Area (Preclinical)
Lymphoma (DLBCL)[1] Lupus Erythematosus[1][3]

Phase 1 Clinical Trials

Development Stage Preclinical[4]
Completed[1][3][4]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b10800876?utm_src=pdf-interest
https://www.benchchem.com/product/b10800876?utm_src=pdf-body
https://www.benchchem.com/product/b10800876?utm_src=pdf-body
https://www.medchemexpress.com/AZ1495.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/irak3_protac.html
https://www.medchemexpress.com/AZ1495.html
https://www.medchemexpress.com/AZ1495.html
https://www.astrazeneca.com/our-therapy-areas/pipeline.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8654269/
https://www.medchemexpress.com/AZ1495.html
https://www.astrazeneca.com/our-therapy-areas/pipeline.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8654269/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mechanism of Action and Signaling Pathway

Both AZ1495 and PF-06650833 function by inhibiting the kinase activity of IRAK4. IRAK4 is a
central component of the Myddosome complex, which is activated by Toll-like receptors (TLRS)
and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a
signaling cascade that culminates in the activation of NF-kB and the production of pro-
inflammatory cytokines. By inhibiting IRAK4, these compounds effectively block this
inflammatory cascade.
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Caption: Simplified IRAK4 signaling pathway and points of inhibition by AZ1495 and PF-
06650833.

Potency and Selectivity

A key differentiator between the two inhibitors is their selectivity profile. While both are potent
IRAK4 inhibitors, AZ1495 also demonstrates notable activity against IRAK1.

Compound Target IC50 (nM) Kd (nM) Assay Type
AZ1495 IRAK4 5[1][5] 0.7[1] Enzymatic
IRAK1 23[1][5] - Enzymatic

IRAK4 52[1] - Cellular

PF-06650833 IRAK4 - - -

(in PBMCs) 2.4[2] - Cellular

(in whole blood) 8.8[6] - Cellular

The dual IRAK1/IRAK4 inhibition by AZ1495 could be advantageous in certain contexts, as
IRAK1 also plays a role in the signaling cascade. However, the high selectivity of PF-06650833
for IRAK4 may result in a more targeted therapeutic effect with potentially fewer off-target
effects.

Preclinical Efficacy
AZ1495 in Diffuse Large B-cell Lymphoma (DLBCL)

Preclinical studies have shown that AZ1495 inhibits NF-kB activation and the growth of
activated B-cell-like (ABC) DLBCL cell lines in a dose-dependent manner.[1] In combination
with the BTK inhibitor ibrutinib, AZ1495 led to complete inhibition of NF-kB signaling and
induced apoptosis in OCI-LY10 cells.[1] Furthermore, in a mouse model of ABC-DLBCL, the
combination of oral AZ1495 (12.5 mg/kg, daily) and ibrutinib resulted in tumor regression.[1]
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Caption: Preclinical workflow for evaluating AZ1495 in DLBCL models.

PF-06650833 in Rheumatic Diseases

PF-06650833 has been evaluated in preclinical models of rheumatoid arthritis (RA) and
systemic lupus erythematosus (SLE). In vitro, it inhibited inflammatory responses in human
primary cells stimulated with plasma from RA and SLE patients.[1][3] In vivo studies
demonstrated that PF-06650833 reduced circulating autoantibody levels in murine lupus
models and was protective in a rat model of collagen-induced arthritis (CIA).[1][3]

Clinical Development

PF-06650833 has progressed to clinical trials. Two Phase 1 studies (NCT02224651 and
NCT02485769) in healthy volunteers evaluated the safety, pharmacokinetics, and
pharmacodynamics of single and multiple ascending doses.[7] The compound was generally
well-tolerated and demonstrated evidence of a pharmacological effect, supporting its continued
development for rheumatic and autoimmune diseases.[7] A key finding from a Phase 1 trial was
the reduction of the whole blood interferon gene signature in healthy volunteers, a
pharmacodynamic marker relevant to SLE.[1][3][4]

Information on the clinical development of AZ1495 is not publicly available, suggesting it is
likely in the preclinical or very early discovery phase.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (for AZ1495)

e Objective: To determine the IC50 values of AZ1495 against IRAK4 and IRAK1.

» Method: Kinase activity is measured using a radiometric assay with [y-33P]ATP.
Recombinant human IRAK4 or IRAK1 enzyme is incubated with a substrate peptide, ATP,
and varying concentrations of the inhibitor. The incorporation of 33P into the substrate is
guantified to determine the level of kinase inhibition.

o Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-
parameter logistic equation.

Collagen-Induced Arthritis (CIA) Model in Rats (for PF-
06650833)

o Objective: To evaluate the in vivo efficacy of PF-06650833 in a model of rheumatoid arthritis.

e Method: Male Lewis rats are immunized with an emulsion of bovine type Il collagen and
incomplete Freund's adjuvant. Upon the development of arthritis, rats are treated orally with
PF-06650833 or vehicle control.

o Endpoints: Clinical scores of arthritis severity, paw volume measurements, and histological
analysis of joint inflammation and damage are assessed over the treatment period.

Summary and Future Directions

AZ1495 and PF-06650833 are both potent inhibitors of IRAK4 with distinct characteristics that
may make them suitable for different therapeutic applications.

o PF-06650833 (Zimlovisertib) is a highly selective IRAK4 inhibitor that has demonstrated
promising preclinical efficacy in models of autoimmune diseases and has a favorable safety
profile in early clinical trials. Its development is more advanced, with a clear focus on
rheumatologic conditions.

e AZ1495 is a dual IRAK1/IRAK4 inhibitor with preclinical data supporting its potential in
hematological malignancies, specifically DLBCL, particularly in combination with other
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targeted agents. Its development appears to be at an earlier stage.

The choice between a highly selective IRAK4 inhibitor like PF-06650833 and a dual IRAK1/4
inhibitor like AZ1495 will likely depend on the specific disease biology. For diseases where both
IRAK1 and IRAK4 signaling are critical, a dual inhibitor may offer enhanced efficacy.
Conversely, in indications where IRAK4 is the primary driver, a more selective agent might
provide a better therapeutic window. Further clinical investigation will be crucial to fully
elucidate the therapeutic potential of these two promising IRAK4 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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